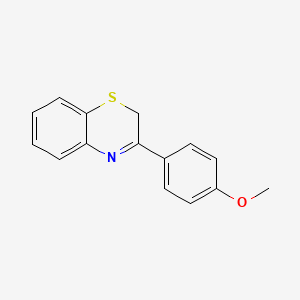

3-(4-methoxyphenyl)-2H-1,4-benzothiazine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methoxyphenyl)-2H-1,4-benzothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NOS/c1-17-12-8-6-11(7-9-12)14-10-18-15-5-3-2-4-13(15)16-14/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKAHIFRKFWYUFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3SC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90507139 | |

| Record name | 3-(4-Methoxyphenyl)-2H-1,4-benzothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76148-93-1 | |

| Record name | 3-(4-Methoxyphenyl)-2H-1,4-benzothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90507139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 4 Methoxyphenyl 2h 1,4 Benzothiazine and Its Analogues

Historical Development of 1,4-Benzothiazine Synthetic Approaches

The exploration of benzothiazine chemistry dates back to the early 20th century, with the first synthesis of 1,2-benzothiazine derivatives reported as early as 1923. ekb.eg The related 1,4-benzothiazine ring system, a key pharmacophore found in antipsychotic drugs like phenothiazines, garnered substantial interest from synthetic chemists. mdpi.com Early methods were foundational, often involving multi-step procedures with moderate yields.

The first report of 2,1-benzothiazines appeared in the 1960s, which was followed by intensive investigation into their preparation and biological properties. researchgate.net Over the last few decades, the focus has shifted towards developing more efficient, high-yielding, and environmentally benign synthetic routes. This has led to the exploration of various catalysts, including nanocatalysts and metal-based catalysts, and diverse reaction conditions to improve the synthesis of the 1,4-benzothiazine core. mdpi.com The development of one-pot multicomponent reactions and the use of greener solvents or solvent-free conditions represent major advances in the field, making these valuable compounds more accessible for research and development. cbijournal.com

Contemporary Strategies for Constructing the 2H-1,4-Benzothiazine Core

Modern synthetic approaches to the 2H-1,4-benzothiazine skeleton are diverse, but many converge on the use of 2-aminothiophenol (B119425) as a key starting material. This nucleophilic precursor, possessing both an amino and a thiol group, is ideal for condensation reactions with various electrophilic partners to form the heterocyclic ring.

The condensation of 2-aminothiophenol with bifunctional electrophiles is the most common and versatile strategy for synthesizing 1,4-benzothiazines. mdpi.commdpi.com This approach involves the sequential or concerted formation of C-S and C-N bonds to construct the thiazine (B8601807) ring onto the benzene (B151609) scaffold of the aminothiophenol. The reaction pathway typically begins with the nucleophilic attack of the thiol group, followed by an intramolecular cyclization involving the amino group. nih.gov

The reaction between 2-aminothiophenol and α-halo ketones is a direct and widely used method for preparing 2,3-disubstituted 1,4-benzothiazines. researchgate.net Specifically, the synthesis of 3-aryl-2H-1,4-benzothiazines, such as the target compound's core structure, can be achieved by condensing 2-aminothiophenol with a 2-bromo-1-arylethanone. researchgate.net

In a typical procedure, the sulfur atom of 2-aminothiophenol acts as a nucleophile, attacking the α-carbon of the bromoacetophenone and displacing the bromide ion. nih.gov This is followed by an intramolecular condensation between the primary amine and the ketone's carbonyl group, which, after dehydration, yields the final 2H-1,4-benzothiazine ring. nih.gov This reaction can be facilitated by a base, such as triethylamine, and is often carried out under reflux conditions. nih.gov For example, a one-pot synthesis involving various substituted bromoacetophenones and 2-aminothiophenol in diethyl ether has been shown to produce good yields ranging from 65-86%. nih.gov

| Starting Material 1 | Starting Material 2 | Product Type | Catalyst/Conditions | Reference |

| 2-Aminothiophenol | 2-Bromo-1-phenylethanone | 3-Aryl-2H-benzo cbijournal.commdpi.comthiazine | KHSO₄, CH₃CN | researchgate.net |

| 2-Aminothiophenol | Substituted α-bromoacetophenones | 3-Aryl-2H-1,4-benzothiazines | Triethylamine, Diethyl ether, Reflux | nih.gov |

| 2-Aminothiophenol | 6-(2-chloroacetyl)-2H-benzo[b] cbijournal.commdpi.comthiazin-3(4H)-one | Fused benzothiazine system | K₂CO₃, Acetone, Reflux |

The condensation of 2-aminothiophenols with 1,3-dicarbonyl compounds, such as β-diketones or β-ketoesters, provides another effective route to the 1,4-benzothiazine scaffold. researchgate.net These reactions can be tuned to yield different isomers depending on the reaction conditions and the nature of the dicarbonyl compound.

For instance, the reaction of 2-aminothiophenol with β-diketones under microwave irradiation using basic alumina (B75360) as a solid support has been employed to synthesize substituted 4H-1,4-benzothiazines. researchgate.net An alternative approach involves the oxidative cyclocondensation of 2-aminothiophenols with 1,3-dicarbonyl compounds using baker's yeast as a biocatalyst in methanol (B129727) at room temperature. researchgate.net In another example, 2-aminothiophenol reacts with 3-chloro-2,4-pentanedione in the presence of pyridine (B92270) to afford 2-acetyl-3-methyl-4H-1,4-benzothiazine in high yields.

| Starting Material 1 | Starting Material 2 | Product | Catalyst/Conditions | Reference |

| 2-Aminothiophenols | β-Diketones | Substituted 4H-1,4-benzothiazines | Basic alumina, Microwave | researchgate.net |

| 2-Aminothiophenols | 1,3-Dicarbonyl compounds | 1,4-Benzothiazines | Baker's yeast, Methanol | researchgate.net |

| 2-Aminothiophenol | 3-Chloro-2,4-pentanedione | 2-Acetyl-3-methyl-4H-1,4-benzothiazine | Pyridine |

A more specialized and regioselective method involves the reaction of 2-aminothiophenol with α-cyano-β-alkoxy carbonyl epoxides. researchgate.net This reaction provides a facile pathway to functionalized 1,4-benzothiazines. The reaction proceeds by heating the reactants under reflux in acetonitrile, leading to good yields of the desired products. researchgate.net This approach highlights the use of highly functionalized three-carbon synthons to build the heterocyclic ring with a high degree of control over the substituent placement.

Acetylenic compounds, particularly those activated by electron-withdrawing groups like esters or nitriles, are excellent Michael acceptors for the synthesis of 1,4-benzothiazines. researchgate.net The reaction is initiated by the conjugate addition of the thiol group from 2-aminothiophenol to the carbon-carbon triple bond.

In the case of acetylenic esters, such as dialkyl acetylenedicarboxylates, the initial Michael addition is followed by an intramolecular cyclization (aminolysis of the ester) to form the 1,4-benzothiazine ring. A reported method uses a heteropoly acid (H₃PW₁₂O₄₀) as a catalyst for the three-component reaction of 2-aminothiophenol, acetylenic esters, and malonate esters to produce functionalized 1,4-benzothiazines. researchgate.net Similarly, the reaction of 2-aminothiophenol with acetylenic nitriles can lead to the formation of either benzothiazoles or 1,4-benzothiazines, depending on the reaction conditions and the subsequent cyclization pathway.

| Starting Material 1 | Starting Material 2 | Catalyst | Product Type | Reference |

| 2-Aminothiophenol | Acetylenic esters | H₃PW₁₂O₄₀ | Functionalized 1,4-benzothiazines | researchgate.net |

| 2-Aminothiophenol | Acetylenic nitriles or esters | - | Benzothiazoles and/or 1,4-Benzothiazines |

Ring Expansion Protocols from Benzothiazolines

Ring expansion strategies provide a valuable pathway to six-membered heterocyclic systems like 1,4-benzothiazines from more readily available five-membered precursors such as benzothiazoles or benzothiazolines. nih.govnih.gov These methods often involve bond cleavage and rearrangement sequences to insert an additional atom into the ring.

A notable metal-free approach involves the oxidative ring expansion of 2-aminobenzothiazoles with alkenes. nih.gov In this protocol, substituted 2-aminobenzothiazoles are treated with an oxidizing agent like iodobenzene (B50100) diacetate. nih.gov This induces an oxidative ring-opening, which is followed by a [4+2] cycloaddition reaction with an alkene. nih.gov This sequence results in the formation of cyanamide-containing dihydro-1,4-benzothiazine derivatives in moderate to good yields (31–97%). nih.gov

While direct photoexcitation of benzothiazolines has been explored for generating acyl radicals for other synthetic applications, such as the construction of phenanthridines, specific protocols detailing their direct ring expansion to 1,4-benzothiazines are less common. nih.gov Other related transformations include the nucleophile-induced ring contraction of pyrrolo[2,1-c] researchgate.netrsc.orgbenzothiazines to form pyrrolo[2,1-b] benthamdirect.comrsc.orgbenzothiazoles, highlighting the chemical versatility of the thiazine ring. nih.gov

Nucleophilic Addition Pathways to 1,4-Benzothiazines

Nucleophilic addition reactions are a cornerstone in the synthesis of 1,4-benzothiazines, typically involving the versatile precursor 2-aminothiophenol (2-ATP). nih.govrsc.org This molecule contains two distinct nucleophilic centers—the thiol group and the amino group—which can react with various electrophiles to construct the heterocyclic ring.

One of the most established methods is the reaction of 2-ATP with α-haloketones or related 1,3-dicarbonyl compounds. nih.govrsc.org For instance, reacting 2-ATP with phenacyl bromides, formed in situ from styrene (B11656) and N-Bromosuccinimide (NBS) in a micellar medium, yields 2-aryl-1,4-benzothiazines. nih.govrsc.org The mechanism typically involves an initial S-alkylation of the thiol, followed by an intramolecular condensation of the amino group with the carbonyl group, and subsequent dehydration to form the 2H-1,4-benzothiazine ring. nih.gov

A facile and regioselective synthesis has been achieved by reacting 2-ATP with α-cyano α-alkoxy carbonyl epoxides. acgpubs.org The strong nucleophilicity of the sulfur atom selectively initiates the regioselective opening of the epoxide ring, which is followed by the cyclization of the nitrogen atom to afford 3-hydroxy-1,4-benzothiazine derivatives in good yields. acgpubs.org

Bioinspired syntheses have also been developed, drawing from the biosynthesis of pheomelanin. researchgate.net One such route involves the regioselective coupling of ortho-quinones with sulfur nucleophiles like N-Boc-L-cysteine ester in the presence of magnesium bromide ethyl etherate, followed by an oxidative cyclization to yield 1,4-benzothiazine structures. researchgate.net

| Reactants | Key Reagents/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| 2-Aminothiophenol, Styrene | NBS, Cetylpyridinium Bromide (CPB), 30 °C | 2-Aryl-1,4-benzothiazines | 65–72% | nih.govrsc.org |

| 2-Aminothiophenol, α-Cyano α-alkoxy carbonyl epoxides | Acetonitrile, Reflux | Alkyl 3-hydroxy-2-aryl-2,4-dihydro-2H-benzo[b] researchgate.netrsc.orgthiazine-3-carboxylate | Good | acgpubs.org |

| ortho-Quinone, N-Boc-L-cysteine ester | MgBr2·Et2O, DIPEA, Dioxane, RT | 1,4-Benzothiazine derivatives | - | researchgate.net |

| 2-Aminothiophenol, 1,3-Dicarbonyl compounds | m-CPBA/2-IBX, Acetonitrile, 70 °C | 1,4-Benzothiazine derivatives | 49–89% | rsc.org |

Transition Metal-Catalyzed Cyclization and Coupling Reactions

Transition metal catalysis offers powerful tools for constructing complex organic scaffolds with high efficiency and selectivity. mdpi.com While many routes to 1,4-benzothiazines are metal-free, various metal-based catalysts have been employed to facilitate their synthesis under diverse reaction conditions. nih.govrsc.org These catalysts can enable transformations that are otherwise difficult, often proceeding through milder conditions and with higher yields. mdpi.com

For example, copper oxide (CuO) has been used in conjunction with iodine for the synthesis of diethyl 2-[3-(2-naphthyl)-2H-benzo researchgate.netrsc.orgthiazin-2-yl]malonate. nih.gov This oxidative condensation reaction involves aryl methyl ketones and diethyl malonate. nih.gov

Although transition-metal-free radical pathways have gained traction, the development of catalytic methods remains a focus. acs.org For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are fundamental in modern organic synthesis and have been applied to create complex drug molecules containing heterocyclic systems. mdpi.com While direct examples for the core cyclization to 1,4-benzothiazine are less frequently highlighted than condensation methods, metal catalysts are often crucial for subsequent functionalization of the benzothiazine scaffold. mdpi.com

Green Chemistry Approaches in 1,4-Benzothiazine Synthesis

In line with the growing demand for sustainable chemical processes, green chemistry principles have been increasingly applied to the synthesis of 1,4-benzothiazines. benthamdirect.com These approaches focus on using environmentally benign solvents, reducing energy consumption, and employing recyclable catalysts. benthamdirect.comresearchgate.net

Microwave irradiation has emerged as a valuable technique to accelerate organic reactions, often leading to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. tandfonline.comnih.gov In the synthesis of N-substituted 1,4-benzoxazin-3-ones, a related heterocyclic system, microwave assistance has been shown to be highly effective. tandfonline.com The application of microwave synthesis has been used to prepare key intermediates for tricyclic 1,2-benzothiazine derivatives, reducing reaction times from hours to mere minutes. nih.gov This technology holds significant promise for the rapid and efficient synthesis of 1,4-benzothiazine libraries.

Ionic liquids (ILs) are considered green and reusable media for a wide range of chemical transformations due to their low vapor pressure, high thermal stability, and ability to dissolve a variety of organic and inorganic compounds. tandfonline.comtandfonline.comresearchgate.net An efficient, one-pot procedure for synthesizing 1,4-benzothiazin-3-one derivatives has been developed using the ionic liquid 1-octyl-3-methylimidazolium nitrate (B79036) ([omim][NO3]) at room temperature. tandfonline.comtandfonline.com This method involves the reaction of 2-aminothiophenols with 2-bromoalkanoates, proceeding in high yields without the need for any other base or additive. tandfonline.comtandfonline.com A key advantage is the simple product isolation via extraction, allowing the ionic liquid to be recovered and reused in subsequent reactions without a significant loss of activity. tandfonline.comresearchgate.net

| Approach | Reactants | Medium/Catalyst | Key Advantages | Reference |

|---|---|---|---|---|

| Ionic Liquid-Mediated | 2-Aminothiophenol, Ethyl 2-bromoacetate | [omim][NO3] | Room temperature, no additional base, recyclable medium, high yield (98%) | tandfonline.comtandfonline.comresearchgate.net |

| Microwave-Assisted | Saccharine, 4'-Substituted-2-bromoacetophenone | DMF, Triethylamine | Reaction time reduced from 10 hours to 3 minutes | nih.gov |

| Biocompatible Medium | 2-Aminothiophenol, 1,3-Dicarbonyl compounds | Polyethylene (B3416737) glycol (PEG-200) | Metal-free, eco-friendly, excellent yields (76-98%) | rsc.orgresearchgate.net |

Specific Synthetic Routes for 3-(4-methoxyphenyl)-2H-1,4-benzothiazine and its Directly Substituted Derivatives

The synthesis of the specific target compound, 3-(4-methoxyphenyl)-2H-1,4-benzothiazine, and its derivatives is most commonly achieved through the well-established condensation reaction between 2-aminothiophenol (2-ATP) and a suitably substituted α-haloketone.

For the synthesis of 3-(4-methoxyphenyl)-2H-1,4-benzothiazine, the key electrophilic partner is 2-bromo-1-(4-methoxyphenyl)ethanone, also known as 4-methoxyphenacyl bromide. This ketone can be prepared via the hydrobromination and oxidation of 4-methoxystyrene. nih.gov

The general procedure involves the reaction of 2-aminothiophenol with 4-methoxyphenacyl bromide. The reaction mechanism proceeds in two main steps:

S-Alkylation : The highly nucleophilic sulfur atom of 2-ATP attacks the electrophilic carbon bearing the bromine atom, displacing the bromide and forming an S-alkylated intermediate.

Intramolecular Cyclization and Dehydration : The amino group of the intermediate then performs a nucleophilic attack on the carbonyl carbon, leading to a cyclic hemiaminal intermediate. This intermediate subsequently undergoes dehydration to form the stable imine bond within the six-membered thiazine ring, yielding the final 3-(4-methoxyphenyl)-2H-1,4-benzothiazine product.

This versatile method allows for the synthesis of a wide range of derivatives by simply varying the substitution on either the 2-aminothiophenol or the phenacyl bromide reactant. For example, using substituted 2-aminothiophenols allows for the introduction of functional groups on the benzo portion of the heterocyclic system. Similarly, using different substituted phenacyl bromides allows for the introduction of various aryl or alkyl groups at the 3-position of the 1,4-benzothiazine ring. nih.gov

Strategies for Regioselective Introduction of the 4-Methoxyphenyl (B3050149) Moiety

The regioselective synthesis of 3-aryl-2H-1,4-benzothiazines, including the specific target compound 3-(4-methoxyphenyl)-2H-1,4-benzothiazine, is primarily achieved through the cyclocondensation of 2-aminothiophenol with a suitable three-carbon synthon carrying the desired aryl group. The choice of this synthon and the reaction conditions are critical for ensuring the correct placement of the 4-methoxyphenyl group at the C-3 position of the benzothiazine ring.

One of the most direct and widely used methods involves the reaction of 2-aminothiophenol with α-haloketones, such as 2-bromo-1-(4-methoxyphenyl)ethanone. nih.gov The mechanism of this reaction inherently controls the regioselectivity. The process begins with the nucleophilic attack of the highly nucleophilic sulfur atom of 2-aminothiophenol on the α-carbon of the haloketone, displacing the bromide ion. This is followed by an intramolecular condensation where the amino group attacks the carbonyl carbon, leading to cyclization and subsequent dehydration to form the 2H-1,4-benzothiazine ring. This sequence ensures that the aryl group from the ketone is positioned exclusively at C-3. nih.gov

Another sophisticated strategy for controlling regioselectivity involves the reaction of 2-aminothiophenol with functionalized epoxides. researchgate.netacgpubs.org Research has demonstrated that the reaction between 2-aminothiophenol and α-cyano-α-alkoxycarbonyl epoxides bearing an aryl group can lead to different isomers depending on the reaction conditions. researchgate.netacgpubs.org

In a neutral medium, such as refluxing acetonitrile, the reaction is highly regioselective due to the difference in nucleophilicity between the sulfur and nitrogen atoms of 2-aminothiophenol. The "soft" sulfur atom preferentially attacks the more electrophilic benzylic carbon of the epoxide ring. Subsequent intramolecular cyclization results in the formation of alkyl 3-hydroxy-2-aryl-2,4-dihydro-2H-benzo[b] nih.govwikipedia.orgthiazine-3-carboxylates. researchgate.netacgpubs.org In this case, the aryl group is at the C-2 position.

However, the regioselectivity can be reversed by modifying the reaction conditions. When the reaction is carried out with 2-aminothiophenol hydrochloride, the medium becomes acidic. researchgate.netacgpubs.org Under these conditions, the protonated amine is no longer a potent nucleophile. The reaction is believed to proceed through the acid-catalyzed opening of the epoxide by the chloride ion to form a chlorohydrin intermediate. The subsequent reaction with 2-aminothiophenol proceeds with the sulfur atom attacking the carbon bearing the hydroxyl group, and the amino group attacking the carbon with the chlorine atom. This pathway leads to the formation of alkyl 2-hydroxy-3-aryl-3,4-dihydro-2H-benzo[b] nih.govwikipedia.orgthiazine-2-carboxylates, successfully placing the aryl moiety at the C-3 position. researchgate.netacgpubs.org This method provides a switchable regiocontrol for the synthesis of 2-aryl or 3-aryl substituted 1,4-benzothiazine derivatives.

The table below summarizes the findings from the reaction of 2-aminothiophenol with various α-cyano-α-alkoxycarbonyl epoxides, illustrating the condition-dependent regioselectivity.

Table 1: Regioselective Synthesis of 1,4-Benzothiazine Derivatives from Epoxides This table is interactive. You can sort and filter the data.

| Entry | Epoxide Aryl Group | Reaction Conditions | Product Isomer | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | p-tolyl | MeCN, reflux | 2-aryl | 60 | researchgate.netacgpubs.org |

| 2 | p-tolyl | MeCN, reflux, HCl | 3-aryl | 40 | researchgate.netacgpubs.org |

| 3 | p-chlorophenyl | MeCN, reflux | 2-aryl | 55 | researchgate.netacgpubs.org |

| 4 | p-chlorophenyl | MeCN, reflux, HCl | 3-aryl | 45 | researchgate.netacgpubs.org |

Considerations of Stereocontrol in the Synthesis of Chiral Analogues

When the synthesis of 1,4-benzothiazine analogues results in the formation of one or more stereocenters, controlling the stereochemical outcome becomes a critical consideration. For instance, in the synthesis of derivatives like alkyl 2-hydroxy-3-aryl-3,4-dihydro-2H-benzo[b] nih.govwikipedia.orgthiazine-2-carboxylates, both the C-2 and C-3 carbons are chiral centers, leading to the possibility of diastereomers. researchgate.netacgpubs.org Achieving stereocontrol—whether producing a specific diastereomer or a single enantiomer—relies on established strategies in asymmetric synthesis.

Diastereoselective Synthesis and Separation In many synthetic routes, such as the reaction with epoxides, a mixture of diastereomers is formed. researchgate.netacgpubs.org The simplest form of stereocontrol in this context is the separation of these diastereomers, typically achieved through chromatographic techniques like column chromatography. While effective, this method is non-stereoselective and relies on the physical separation of products after the reaction.

Chiral Auxiliaries A more proactive approach to stereocontrol involves the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a chiral compound that is temporarily incorporated into the substrate to direct the stereoselectivity of a reaction. wikipedia.org For the synthesis of chiral 1,4-benzothiazines, an auxiliary could be attached to either the 2-aminothiophenol precursor or the coupling partner. For example, a chiral acid derivative could be used to form an amide with 2-aminothiophenol. The steric bulk and specific conformation of the auxiliary would then direct the cyclization step to favor the formation of one diastereomer over the other. After the reaction, the auxiliary is cleaved from the product and can often be recovered for reuse. scielo.org.mx Common auxiliaries used in asymmetric synthesis include Evans oxazolidinones and Oppolzer's camphorsultam. wikipedia.org

Substrate- and Reagent-Controlled Synthesis Substrate-controlled synthesis involves using a starting material that is already enantiomerically pure, sourced from the "chiral pool" of naturally occurring molecules. nih.gov For example, a chiral epoxide or a chiral α-haloketone could be used to introduce a predefined stereocenter into the final 1,4-benzothiazine structure.

Alternatively, reagent-controlled synthesis employs a chiral catalyst to influence the stereochemical outcome of the reaction. Asymmetric organocatalysis has emerged as a powerful tool for such transformations. d-nb.info For instance, an enantioselective annulation of N-(benzothiazolyl)imines with α-chloroaldehydes has been developed using a chiral N-heterocyclic carbene (NHC) catalyst. d-nb.info This catalyst creates a chiral environment around the reactants, facilitating the formation of the product with high enantioselectivity. While this specific example leads to a related but different heterocyclic system, the principle is directly applicable. A similar strategy using a chiral catalyst for the cyclocondensation of 2-aminothiophenol with a suitable precursor could provide enantiomerically enriched 3-(4-methoxyphenyl)-2H-1,4-benzothiazine analogues.

Mechanistic Investigations of 3 4 Methoxyphenyl 2h 1,4 Benzothiazine Formation

Elucidation of Reaction Mechanisms in Selected Synthetic Pathways

The most common and well-established method for the synthesis of 3-aryl-2H-1,4-benzothiazines, including the 3-(4-methoxyphenyl) derivative, involves the condensation of 2-aminothiophenol (B119425) with an appropriate three-carbon synthon, typically an α-haloketone or a related species. nih.govresearchgate.net A primary precursor for introducing the 4-methoxyphenyl (B3050149) group at the 3-position is 2-bromo-1-(4-methoxyphenyl)ethanone. nih.govresearchgate.net

The generally accepted mechanism for this reaction commences with the nucleophilic attack of the sulfur atom of 2-aminothiophenol on the α-carbon of the bromoacetophenone derivative. nih.gov This initial step is favored due to the higher nucleophilicity of the sulfur atom compared to the nitrogen atom. This leads to the formation of an S-alkylated intermediate, specifically S-(2-aminophenacyl)thiophenol.

Following the initial S-alkylation, an intramolecular cyclization occurs. The amino group of the S-alkylated intermediate attacks the carbonyl carbon, leading to a cyclic hemiaminal intermediate. Subsequent dehydration of this hemiaminal then yields the final 2H-1,4-benzothiazine ring system. The reaction is often carried out in the presence of a base, which facilitates the deprotonation of the thiol and the final elimination of water. nih.gov

Alternative synthetic strategies have also been developed. One such method involves the reaction of 2-aminothiophenol with epoxides. For instance, the reaction with α-cyano-α-alkoxy carbonyl epoxides proceeds via a regioselective opening of the epoxide ring by the sulfur atom, followed by the attack of the nitrogen atom. acgpubs.org Another approach utilizes the reaction of 2-aminothiophenol with α,β-unsaturated ketones. This reaction can proceed via a Michael addition of the thiol to the enone system, followed by an intramolecular condensation to form the benzothiazine ring. nih.gov

Recent advancements include transition-metal-free, aerobic methods for the synthesis of 1,4-benzothiazines through the oxidative cyclization of 2-aminothiophenol with various ketones, including acetophenones. nih.gov These methods often involve the in situ formation of reactive intermediates that then undergo cyclization.

A summary of common synthetic precursors for 3-(4-methoxyphenyl)-2H-1,4-benzothiazine is presented in the table below.

| Precursor 1 | Precursor 2 | Reaction Type | Reference |

| 2-Aminothiophenol | 2-Bromo-1-(4-methoxyphenyl)ethanone | Condensation | nih.govresearchgate.net |

| 2-Aminothiophenol | 4-Methoxyacetophenone | Oxidative Cyclization | nih.gov |

| 2-Aminothiophenol | Epoxide derivative of 4-methoxystyrene | Epoxide Ring Opening | acgpubs.org |

| 2-Aminothiophenol | α,β-Unsaturated ketone derived from 4-methoxyacetophenone | Michael Addition/Condensation | nih.gov |

Characterization of Reaction Intermediates

The direct isolation and characterization of reaction intermediates in the synthesis of 3-(4-methoxyphenyl)-2H-1,4-benzothiazine are challenging due to their transient nature. However, their existence is inferred from mechanistic studies and, in some cases, through trapping experiments or spectroscopic observation in related systems.

In the reaction between 2-aminothiophenol and 2-bromo-1-(4-methoxyphenyl)ethanone, the primary intermediate is the S-alkylated adduct, S-(2-amino-1-(4-methoxyphenyl)acetyl)thiophenol . While this intermediate is typically not isolated, its formation is a cornerstone of the proposed reaction mechanism. nih.gov

The subsequent intermediate is the cyclic hemiaminal, 2-hydroxy-3-(4-methoxyphenyl)-3,4-dihydro-2H-1,4-benzothiazine . The formation of stable 2-hydroxy-2H-1,4-benzothiazin-3(4H)-one derivatives in related syntheses supports the existence of such hydroxylated intermediates.

In syntheses starting from epoxides, halohydrins have been identified as isolable intermediates. For example, the reaction of an epoxide with HCl can form a chlorohydrin, which then reacts with 2-aminothiophenol to yield the benzothiazine. acgpubs.org

The table below lists the key proposed intermediates in the formation of 3-(4-methoxyphenyl)-2H-1,4-benzothiazine.

| Intermediate Name | Description | Evidence |

| S-(2-amino-1-(4-methoxyphenyl)acetyl)thiophenol | Product of initial S-alkylation | Mechanistic postulation nih.gov |

| 2-hydroxy-3-(4-methoxyphenyl)-3,4-dihydro-2H-1,4-benzothiazine | Cyclic hemiaminal from intramolecular cyclization | Analogy to stable hydroxylated benzothiazines |

| Halohydrin derivative | Formed from epoxide precursors in the presence of acid | Isolable in related syntheses acgpubs.org |

Analysis of Transition State Structures and Energetics

Computational studies, primarily using Density Functional Theory (DFT), have become invaluable tools for analyzing the transition state structures and energetics of complex organic reactions, including the formation of heterocyclic systems like 1,4-benzothiazines. While specific DFT studies on the synthesis of 3-(4-methoxyphenyl)-2H-1,4-benzothiazine are not extensively reported, research on related benzothiazine and benzothiazole (B30560) syntheses provides significant insights. rsc.orgnih.gov

DFT calculations on the formation of 4H-1,4-benzothiazines from 1,3-benzothiazolium cations and α-haloketones have been used to determine the optimized geometry of the final products. rsc.org Such studies help in correlating experimental data, like NMR chemical shifts, with the calculated molecular structure. rsc.org

For the analogous synthesis of 2-(4-methoxyphenyl)benzo[d]thiazole from 2-aminothiophenol and 4-methoxybenzaldehyde (B44291), ab initio and DFT methods have been employed to investigate the molecular structure and vibrational frequencies in the ground state. nih.gov These calculations indicate that the B3LYP functional provides results superior to the scaled Hartree-Fock approach for such molecular systems. nih.gov The calculated HOMO-LUMO energy gap in these systems provides information about the chemical reactivity and kinetic stability of the molecules.

The transition state for the ring-closure step, the intramolecular attack of the amino group on the carbonyl carbon, is expected to involve a specific geometric arrangement that minimizes the activation energy. The energetics of this step, including the activation barrier, would be influenced by the nature of the substituents on the aromatic rings and the reaction conditions. Computational studies on related systems can provide estimates for these energetic parameters.

The following table summarizes the types of computational data that are relevant to understanding the formation of 3-(4-methoxyphenyl)-2H-1,4-benzothiazine.

| Computational Parameter | Significance |

| Optimized Molecular Geometry | Predicts bond lengths and angles of intermediates and products. |

| Transition State Geometry | Elucidates the structure at the peak of the reaction energy profile. |

| Activation Energy (ΔG‡) | Determines the rate-limiting step of the reaction. |

| Reaction Energy (ΔG) | Indicates the thermodynamic feasibility of a reaction step. |

| HOMO-LUMO Energy Gap | Relates to the chemical reactivity and kinetic stability of the molecule. |

Studies on Tautomerism and Isomerization Phenomena in 2H-1,4-Benzothiazines

The 2H-1,4-benzothiazine ring system can exist in different tautomeric forms, primarily the 2H- and 4H-isomers. The position of the double bond within the thiazine (B8601807) ring determines the specific tautomer. In the case of 3-substituted-2H-1,4-benzothiazines, an equilibrium can exist with the corresponding 4H-1,4-benzothiazine tautomer.

The stability of these tautomers is influenced by factors such as the nature of the substituents, the solvent, and the temperature. The 4-methoxyphenyl group at the 3-position can influence the electronic distribution within the heterocyclic ring, thereby affecting the tautomeric equilibrium.

Furthermore, isomerization of 2H-1,4-benzothiazines can occur under certain conditions. For instance, acid-catalyzed isomerization has been reported, leading to the rearrangement of the double bond within the thiazine ring. nih.gov In some cases, ring contraction of the 1,4-benzothiazine system to form a more stable benzothiazole derivative can also be observed, particularly under oxidative or nucleophilic conditions.

DFT studies on the tautomerism of related heterocyclic systems, such as 1,2,4-triazoles, have shown that the relative stability of tautomers is significantly affected by the solvent environment and the electronic nature of the substituents. nih.gov Similar computational approaches could be applied to quantify the energy differences between the 2H- and 4H-tautomers of 3-(4-methoxyphenyl)-2H-1,4-benzothiazine and to understand the factors governing their interconversion.

The potential tautomers and isomers of 3-(4-methoxyphenyl)-1,4-benzothiazine are outlined in the table below.

| Isomeric Form | Description |

| 3-(4-methoxyphenyl)-2H-1,4-benzothiazine | The target compound with a double bond between C2 and C3. |

| 3-(4-methoxyphenyl)-4H-1,4-benzothiazine | A tautomer with a double bond between N4 and C3. |

| 2-(4-methoxyphenyl)benzothiazole | A potential rearrangement product. |

Kinetic and Thermodynamic Aspects of 1,4-Benzothiazine Ring Closure Reactions

Kinetic studies would involve monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, catalyst concentration). From this data, the rate law, rate constants, and activation parameters (activation energy, enthalpy, and entropy of activation) can be determined.

The following table summarizes key kinetic and thermodynamic parameters relevant to the formation of 3-(4-methoxyphenyl)-2H-1,4-benzothiazine.

| Parameter | Description | Significance |

| Rate Constant (k) | A measure of the reaction rate. | Quantifies how fast the product is formed. |

| Activation Energy (Ea) | The minimum energy required for the reaction to occur. | A lower Ea leads to a faster reaction rate. |

| Enthalpy of Reaction (ΔH) | The heat absorbed or released during the reaction. | Indicates if the reaction is exothermic or endothermic. |

| Entropy of Reaction (ΔS) | The change in disorder of the system. | Reflects the change in the number of molecules and their freedom of motion. |

| Gibbs Free Energy of Reaction (ΔG) | The overall thermodynamic driving force of the reaction. | A negative value indicates a spontaneous reaction. |

Structural Elucidation and Characterization Methodologies for 3 4 Methoxyphenyl 2h 1,4 Benzothiazine

Advanced Spectroscopic Techniques for Structural Confirmation

The definitive structural analysis of 3-(4-methoxyphenyl)-2H-1,4-benzothiazine relies on a combination of modern spectroscopic techniques. Each method provides unique and complementary information, which, when pieced together, offers a complete picture of the molecule's atomic arrangement and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic nuclei.

Proton NMR (¹H NMR) spectroscopy is used to identify the chemical environment of all hydrogen atoms within the molecule. The spectrum for 3-(4-methoxyphenyl)-2H-1,4-benzothiazine shows distinct signals corresponding to the protons on the benzothiazine core and the methoxyphenyl substituent.

The aromatic protons of the benzothiazine ring typically appear as a complex multiplet in the downfield region, a result of their varied electronic environments. The four protons on the 4-methoxyphenyl (B3050149) ring system exhibit a characteristic AA'BB' splitting pattern, with two doublets. A key singlet signal corresponds to the three protons of the methoxy (B1213986) (-OCH₃) group. Additionally, a singlet is observed for the proton at the C2 position of the benzothiazine ring. A broad singlet corresponding to the N-H proton of the thiazine (B8601807) ring is also a characteristic feature.

Table 1: ¹H NMR Spectroscopic Data for 3-(4-methoxyphenyl)-2H-1,4-benzothiazine (Data presented is a representative example based on typical chemical shifts for this class of compounds)

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

|---|---|---|---|

| Aromatic-H (Benzothiazine) | 6.80-7.30 | m (multiplet) | - |

| Aromatic-H (Methoxyphenyl, ortho to OCH₃) | 6.90 | d (doublet) | 8.8 |

| Aromatic-H (Methoxyphenyl, meta to OCH₃) | 7.65 | d (doublet) | 8.8 |

| CH₂ (C2-H) | 3.60 | s (singlet) | - |

| OCH₃ | 3.80 | s (singlet) | - |

| N-H | 8.50 | br s (broad singlet) | - |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal. The spectrum of 3-(4-methoxyphenyl)-2H-1,4-benzothiazine will show signals for all carbon atoms, including the quaternary carbons which are not visible in the ¹H NMR spectrum.

The carbon attached to the methoxy group and other oxygen- or nitrogen-bound carbons typically appear in the downfield region of the spectrum. The aromatic carbons resonate in the characteristic range of approximately 110-150 ppm. The signal for the methoxy group's carbon appears further upfield, around 55 ppm, while the C2 carbon of the thiazine ring is observed in the aliphatic region.

Table 2: ¹³C NMR Spectroscopic Data for 3-(4-methoxyphenyl)-2H-1,4-benzothiazine (Data presented is a representative example based on typical chemical shifts for this class of compounds)

| Carbon Assignment | Chemical Shift (δ) ppm |

|---|---|

| C2 | 30.1 |

| OCH₃ | 55.3 |

| Aromatic & Thiazine Carbons | 114.1, 115.2, 122.0, 122.5, 125.9, 128.0, 129.5, 139.8, 145.0, 160.0 |

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would confirm the connectivity within the aromatic rings by showing cross-peaks between neighboring aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with the carbon atoms to which they are directly attached. For instance, it would link the proton signal at 3.60 ppm to the C2 carbon signal at 30.1 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). It is invaluable for connecting different fragments of the molecule. For example, HMBC would show a correlation between the methoxy protons (δ ~3.80) and the quaternary aromatic carbon to which the methoxy group is attached (δ ~160.0), confirming the position of the methoxy group.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. The IR spectrum of 3-(4-methoxyphenyl)-2H-1,4-benzothiazine provides clear evidence for its key structural features.

A prominent absorption band is expected for the N-H stretching vibration, typically appearing in the region of 3300-3400 cm⁻¹. The aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic rings give rise to several sharp peaks in the 1450-1600 cm⁻¹ region. A strong absorption band corresponding to the C-O stretching of the methoxy group is also a key diagnostic feature, usually found around 1250 cm⁻¹.

Table 3: Key IR Absorption Bands for 3-(4-methoxyphenyl)-2H-1,4-benzothiazine (Data presented is a representative example based on typical frequencies for this class of compounds)

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | ~3350 | Medium |

| Aromatic C-H Stretch | ~3050 | Medium |

| Aliphatic C-H Stretch | ~2950 | Medium-Weak |

| C=C Aromatic Stretch | ~1605, 1510 | Strong |

| C-N Stretch | ~1340 | Medium |

| C-O Stretch (Aryl ether) | ~1250 | Strong |

| C-S Stretch | ~750 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS is a powerful technique that provides an extremely precise measurement of a molecule's mass-to-charge ratio (m/z). This allows for the determination of the elemental formula of the compound, serving as a final confirmation of its identity.

For 3-(4-methoxyphenyl)-2H-1,4-benzothiazine (C₁₅H₁₃NOS), the calculated exact mass can be compared to the experimentally measured value. The high accuracy of HRMS (typically to within 0.001 atomic mass units) allows for the unambiguous confirmation of the molecular formula, distinguishing it from other potential structures with the same nominal mass. The fragmentation pattern observed in the mass spectrum can also provide additional structural information.

Table 4: HRMS Data for 3-(4-methoxyphenyl)-2H-1,4-benzothiazine

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₁₃NOS |

| Calculated Mass [M+H]⁺ | 256.0791 |

| Measured Mass [M+H]⁺ | 256.079x (example) |

Table of Compounds

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower-energy orbitals (like non-bonding n or bonding π orbitals) to higher-energy anti-bonding orbitals (π*). For 3-(4-methoxyphenyl)-2H-1,4-benzothiazine, the conjugated system encompassing the benzene (B151609) ring, the thiazine ring, and the methoxyphenyl substituent would give rise to characteristic absorption bands.

Although a specific UV-Vis spectrum for the title compound is not detailed in the available research, data from analogous structures provide insight into the expected electronic transitions. For instance, chalcones containing a 4-methoxyphenyl group are known to absorb in the UV region, with one study reporting a maximum absorption (λmax) at 342 nm, which was attributed to n→π* transitions and electronic excitations within the aromatic system. researchgate.net Another theoretical and experimental study on a complex thiazolidinone derivative also bearing 4-methoxyphenyl groups identified experimental absorption peaks in chloroform (B151607) at 348 nm and 406 nm. scielo.org.za Based on these examples, 3-(4-methoxyphenyl)-2H-1,4-benzothiazine is expected to display significant absorption bands in the UVA range (approximately 320-400 nm) corresponding to π→π* transitions within its extensive aromatic and heterocyclic framework.

X-ray Crystallography for Solid-State Structure Determination

A complete single-crystal X-ray diffraction study for 3-(4-methoxyphenyl)-2H-1,4-benzothiazine has not been identified in the reviewed literature. However, the analysis of related 1,4-benzothiazine derivatives illustrates the comprehensive structural information that would be obtained from such a study.

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Should a crystal structure be determined, a detailed table of bond lengths and angles would be generated. This data allows for a comparison with standard values, revealing information about bond order, hybridization, and potential ring strain. For example, in a related N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin compound, the bond lengths and angles obtained from X-ray data were compared with values calculated using Density Functional Theory (DFT) to validate the experimental results. mdpi.com For the title compound, key parameters would include the C-S, C-N, and C=C bond lengths within the benzothiazine ring and the lengths of the bonds connecting the heterocyclic system to the methoxyphenyl group.

Dihedral angles are also a critical output, defining the three-dimensional shape of the molecule. The dihedral angle between the benzothiazine bicyclic system and the plane of the 4-methoxyphenyl ring would be of particular interest, as it quantifies the twist between these two fragments and impacts the degree of electronic conjugation across the molecule.

Investigation of Molecular Conformation and Stereochemistry

The data from X-ray crystallography allows for a definitive assignment of the molecule's conformation. A primary focus would be the conformation of the six-membered dihydrothiazine ring. In various substituted benzothiazine derivatives, this ring has been found to adopt non-planar conformations such as a distorted sofa, screw-boat, or half-chair. researchgate.netnih.gov For example, in a study of methyl 5-chloro-4-hydroxy-2,2-dioxo-1H-2λ,1-benzothiazine-3-carboxylate, the dihydrothiazine ring was found to have a conformation intermediate between a sofa and a twist-boat. researchgate.net Determining the specific conformation of the thiazine ring in 3-(4-methoxyphenyl)-2H-1,4-benzothiazine is essential for understanding its spatial arrangement and how it presents its functional groups for intermolecular interactions.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Beyond the structure of a single molecule, X-ray crystallography reveals how multiple molecules arrange themselves within the crystal lattice. This crystal packing is directed by a network of intermolecular forces. For 3-(4-methoxyphenyl)-2H-1,4-benzothiazine, these would likely include van der Waals forces and potentially weak hydrogen bonds (e.g., C–H···O or C–H···N) and π-π stacking interactions between the aromatic rings.

While no Hirshfeld analysis exists for the title compound, studies on related structures provide a clear example of the insights gained. For N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, Hirshfeld analysis showed that the most significant contributions to crystal packing arose from H···H (35.7%), H···O/O···H (33.7%), and H···C/C···H (13%) interactions. mdpi.com A similar analysis for a benzothiazine-carboxylate derivative identified O···H/H···O contacts as the most dominant at 42.0%. researchgate.net This type of analysis provides a quantitative understanding of the forces governing the supramolecular architecture.

Table 1: Example of Hirshfeld Surface Contact Contributions for a Related Benzothiazine Derivative This table illustrates the typical data obtained from a Hirshfeld surface analysis, using values from methyl 5-chloro-4-hydroxy-2,2-dioxo-1H-2λ,1-benzothiazine-3-carboxylate as a representative example. researchgate.net

| Contact Type | Contribution (%) |

| O···H/H···O | 42.0% |

| C···H/H···C | 17.3% |

| Cl···H/H···Cl | 14.2% |

| H···H | 11.1% |

Computational and Theoretical Chemistry Applied to 3 4 Methoxyphenyl 2h 1,4 Benzothiazine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method in quantum chemistry for investigating the electronic structure of molecules. Its balance of computational cost and accuracy makes it ideal for studying medium to large organic molecules. DFT calculations are based on determining the electron density of a system rather than its complex many-electron wavefunction. This approach is widely used to predict a variety of molecular properties for benzothiazine derivatives and related heterocyclic compounds. nih.govnih.gov

A fundamental step in computational analysis is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For benzothiazine derivatives, this is typically performed using DFT methods, often with the B3LYP functional and a basis set like 6-311G(d,p). nih.gov This process calculates bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

Table 1: Illustrative Geometrical Parameters from DFT Calculations for a Related Benzothiazole (B30560) The following table presents theoretical bond lengths for 2-(4-methoxyphenyl)benzo[d]thiazole, a structurally related compound, calculated using the B3LYP/6–311G(d,p) method. This illustrates the type of data obtained from geometry optimization.

| Parameter | Bond Length (Å) |

| C-S | 1.77 |

| C-N | 1.39 |

| C=N | 1.32 |

| C-C (Aromatic) | 1.38 - 1.41 |

| C-O | 1.37 |

| Data derived from studies on 2-(4-methoxyphenyl)benzo[d]thiazole. nih.gov |

DFT calculations are a powerful tool for predicting spectroscopic data, which can aid in the structural confirmation of newly synthesized compounds.

Vibrational Frequencies (FT-IR): Theoretical vibrational analysis can predict the infrared (IR) spectrum of a molecule. irjet.net Calculated frequencies correspond to specific vibrational modes, such as C-H stretching, C=C aromatic ring vibrations, and C-S or C-N bond vibrations within the benzothiazine core. These calculated frequencies are often scaled by a factor (e.g., 0.96) to correct for anharmonicity and other systematic errors, showing good agreement with experimental FT-IR spectra. nih.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). irjet.netcore.ac.uk These theoretical predictions are valuable for assigning peaks in experimental NMR spectra, especially for complex molecules where spectral overlap can occur. Calculations are typically performed considering the solvent environment (e.g., DMSO or CDCl₃) to improve accuracy. core.ac.uk

Table 2: Example of Calculated vs. Experimental ¹³C NMR Chemical Shifts for a Related Chalcone (B49325) This table shows a comparison of experimental and calculated ¹³C NMR chemical shifts for 3-(4-methoxyphenyl)-1-(4-chlorophenyl)prop-2-en-1-one, demonstrating the predictive power of the GIAO-DFT method.

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |

| C=O | 189.0 | 184.5 |

| C (Methoxy) | 55.9 | 56.2 |

| Aromatic C's | 114.8 - 145.1 | 115.2 - 143.9 |

| Data derived from studies on a chalcone containing the 4-methoxyphenyl (B3050149) group. irjet.net |

Frontier Molecular Orbital (FMO) theory is central to understanding the electronic properties and reactivity of a molecule. youtube.comlibretexts.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as an electron donor, and its energy level is related to the ionization potential.

LUMO: This orbital acts as an electron acceptor, and its energy is related to the electron affinity.

The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. In benzothiazine and benzothiazole derivatives, the HOMO is often distributed over the electron-rich benzothiazine ring system, while the LUMO may be localized on different parts of the molecule depending on the substituents. researchgate.netresearchgate.net The energy gap (ΔE = ELUMO – EHOMO) is a critical parameter; a small energy gap suggests high polarizability and chemical reactivity, indicating that the molecule is more readily excited. researchgate.netmdpi.com For example, in a study of N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, the HOMO and LUMO energies were calculated to be -5.8170 eV and -0.8904 eV, respectively, resulting in an energy gap of 4.9266 eV. mdpi.com

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify a molecule's reactivity and stability. arxiv.org These descriptors are derived from conceptual DFT and provide a quantitative basis for comparing different molecules. researchgate.netmdpi.comdergipark.org.tr

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as η = (ELUMO – EHOMO)/2. Hard molecules have a large energy gap, while soft molecules have a small gap.

Electrophilicity Index (ω): Quantifies the energy stabilization when a molecule accepts electrons from the environment. It is calculated as ω = χ² / (2η). A high electrophilicity index indicates a good electrophile.

Table 3: Illustrative Global Chemical Reactivity Descriptors for a Benzodiazepine Derivative This table provides an example of reactivity descriptors calculated for a related heterocyclic system using the B3LYP/6-311G++(d,p) method.

| Descriptor | Formula | Value (eV) |

| EHOMO | - | -6.01 |

| ELUMO | - | -1.54 |

| Energy Gap (ΔE) | ELUMO – EHOMO | 4.47 |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.77 |

| Chemical Hardness (η) | (ELUMO – EHOMO)/2 | 2.23 |

| Electrophilicity Index (ω) | χ² / (2η) | 3.19 |

| Data derived from studies on a 1,5-benzodiazepine derivative. researchgate.net |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

While DFT calculations provide information on static, minimum-energy structures, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals conformational flexibility and dynamics. mdpi.com

For a molecule like 3-(4-methoxyphenyl)-2H-1,4-benzothiazine, MD simulations can be used to:

Explore the conformational landscape by simulating the molecule in different environments (e.g., in a vacuum or in various solvents). mdpi.com

Analyze the rotational freedom around the single bond connecting the benzothiazine and phenyl rings.

Study how the molecule's structure fluctuates at a given temperature. Key metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are used to analyze the stability of the molecule and the flexibility of its constituent parts over the simulation time. researchgate.net

In Silico Studies of Chemical Interactions

In silico methods are crucial for predicting how a molecule might interact with biological targets, a key step in drug discovery. nih.gov Molecular docking is a primary technique used to predict the preferred binding orientation of one molecule (a ligand) to a second (a receptor, such as a protein or DNA). researchgate.netresearchgate.net

For 3-(4-methoxyphenyl)-2H-1,4-benzothiazine, in silico studies could involve:

Molecular Docking: Docking the molecule into the active site of a specific enzyme or receptor to predict its binding affinity (docking score) and binding mode. These studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues of the protein. researchgate.net

Interaction with Membranes: MD simulations can also model the interaction of the molecule with cell membranes, predicting its ability to permeate or localize within the lipid bilayer. Studies on benzothiadiazine derivatives have shown they have a strong affinity for the cell membrane interface, forming hydrogen bonds with lipids. nih.gov

These computational approaches provide a powerful framework for characterizing the physicochemical properties of 3-(4-methoxyphenyl)-2H-1,4-benzothiazine and guiding future experimental research.

Molecular Docking Simulations for Ligand-Macromolecule Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the interaction between a ligand and its protein target.

In the study of 1,4-benzothiazine derivatives, molecular docking simulations have been employed to elucidate their binding modes with various biological targets. For instance, novel 1,4-benzothiazine-3-one derivatives have been docked into the active site of GABA-Aergic receptors to explore their potential as anticonvulsant agents. nih.gov These simulations help in understanding the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.govnih.gov

A study on 1,4-benzothiazine-1,1-dioxide derivatives as potential human kinase CK2 inhibitors utilized molecular docking to assess their binding affinity. rawdatalibrary.net The results indicated that specific substitutions on the benzothiazine scaffold could significantly influence the binding energy and interaction with key amino acid residues in the active site. rawdatalibrary.net Similarly, docking studies on newly synthesized thiazole-thiophene scaffolds against breast cancer cell lines helped in identifying compounds with promising cytotoxic activity. nih.gov

The following table summarizes representative molecular docking results for 1,4-benzothiazine derivatives with different protein targets.

| Compound Class | Protein Target | Key Interactions Noted | Reference |

| 1,4-Benzothiazine-3-one derivatives | GABA-A Receptors | Hydrogen bonding, hydrophobic interactions | nih.gov |

| 1,4-Benzothiazine-1,1-dioxide derivatives | Human Kinase CK2 | High binding affinity | rawdatalibrary.net |

| Phenylpiperazine derivatives of 1,2-benzothiazine | DNA-Topo II complex | Hydrogen bonding, van der Waals forces | nih.gov |

These simulations are crucial for the rational design of new derivatives with enhanced biological activity.

Theoretical Investigations of Intermolecular Forces

For a derivative, N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, which shares a methoxyphenyl group, Hirshfeld surface analysis revealed that the most significant contributions to crystal packing arise from H···H, H···O/O···H, and H···C/C···H interactions. mdpi.com Specifically, C–H···O hydrogen bonds were identified as forming chains of molecules within the crystal structure. mdpi.com

In a broader context of heterocyclic compounds, density functional theory (DFT) calculations are often used to complement experimental findings. For example, in a study of 1,5-benzodiazepine derivatives, Hirshfeld analysis highlighted the importance of hydrogen bonding and van der Waals forces in the crystal lattice. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Predictability

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a compound with its physicochemical properties or biological activity.

A QSAR study on a series of tetracyclic 1,4-benzothiazines was conducted to understand their antimicrobial activity. bohrium.comnih.gov The study developed statistically significant models using multiple linear regression, which revealed that directional WHIM (Weighted Holistic Invariant Molecular) parameters, a type of 3D molecular descriptor, were dominant in describing the antimicrobial activity. bohrium.comnih.gov Such models are valuable for predicting the activity of new, unsynthesized compounds and for designing more potent derivatives. bohrium.com

The general approach in QSPR/QSAR involves:

Creating a dataset of compounds with known properties or activities.

Calculating a wide range of molecular descriptors (e.g., topological, electronic, steric).

Developing a mathematical model using statistical methods like multiple linear regression.

Validating the model to ensure its predictive power.

Computational Analysis of Structural Features Influencing Chemical Reactivity

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for analyzing the electronic structure of molecules and predicting their chemical reactivity. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap (ΔE) is a critical indicator of a molecule's kinetic stability and reactivity. mdpi.com A smaller energy gap suggests that the molecule is more reactive and less stable. mdpi.com For a series of benzothiazole derivatives, it was found that the introduction of different substituents significantly affected the HOMO-LUMO gap. mdpi.com

In a study of 1,4-benzothiazine-3-one derivatives, DFT calculations at the B3LYP/6-311G** level of theory were used to compute various reactivity descriptors. nih.gov These included electron affinity, ionization potential, chemical potential, hardness, and softness, which collectively provide a detailed picture of the molecule's reactivity. nih.gov For instance, the analysis showed that compound 4h in the study had a higher activity, which was supported by these computational reactivity descriptors. nih.gov

A computational study on (4-bromophenyl)(4-methyl-4H-benzo[b] researchgate.netbohrium.comthiazin-2-yl)methanone also utilized DFT to obtain the optimized geometry and correlate theoretical values with experimental data. rsc.org

The following table presents key reactivity descriptors for representative 1,4-benzothiazine derivatives from a computational study.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) | Softness (S) |

| 4c | -6.65 | -1.55 | 5.10 | 2.55 | 0.19 |

| 4h | -6.50 | -1.82 | 4.68 | 2.34 | 0.21 |

| Data derived from a study on 1,4-benzothiazine-3-one derivatives nih.gov. |

This data illustrates how computational analysis can quantify the influence of structural modifications on the chemical reactivity of the 1,4-benzothiazine core structure.

Chemical Reactivity and Derivatization of 3 4 Methoxyphenyl 2h 1,4 Benzothiazine

Reactions Involving the 2H-1,4-Benzothiazine Ring System

The 1,4-benzothiazine scaffold is a versatile platform for a range of chemical modifications, owing to the presence of reactive nitrogen and sulfur atoms, an active methylene (B1212753) group at the 2-position, and the fused aromatic ring. byjus.comacgpubs.orgnih.gov

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Moiety

The benzene ring of the 1,4-benzothiazine system can undergo electrophilic substitution reactions. The fused thiazine (B8601807) ring, containing both a sulfur atom and a secondary amine, generally acts as an activating group, directing incoming electrophiles to the ortho and para positions of the benzene ring. byjus.comlibretexts.orgmsu.edu However, the regioselectivity can be influenced by the reaction conditions and the nature of the electrophile.

One notable electrophilic substitution is the Vilsmeier-Haack reaction, which introduces a formyl group onto electron-rich aromatic and heteroaromatic rings. chemistrysteps.comwikipedia.orgijpcbs.com This reaction typically uses a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to generate the Vilsmeier reagent, a chloromethyliminium salt. chemistrysteps.comwikipedia.orgorganic-chemistry.org For 3-aryl-2H-1,4-benzothiazines, formylation is expected to occur on the fused benzene ring, likely at the positions activated by the thiazine moiety.

Table 1: Potential Electrophilic Aromatic Substitution Reactions on the Benzene Moiety

| Reaction Type | Reagents | Expected Product |

| Nitration | HNO₃/H₂SO₄ | Nitro-substituted 3-(4-methoxyphenyl)-2H-1,4-benzothiazine |

| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | Halo-substituted 3-(4-methoxyphenyl)-2H-1,4-benzothiazine |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Acyl-substituted 3-(4-methoxyphenyl)-2H-1,4-benzothiazine |

| Vilsmeier-Haack Formylation | DMF/POCl₃ | Formyl-substituted 3-(4-methoxyphenyl)-2H-1,4-benzothiazine |

Nucleophilic aromatic substitution on the benzene ring is less common and generally requires the presence of strongly electron-withdrawing groups on the aromatic ring, which are not inherent to the parent 3-(4-methoxyphenyl)-2H-1,4-benzothiazine structure.

Reactions at the Nitrogen and Sulfur Atoms of the Thiazine Ring

The nitrogen and sulfur atoms within the thiazine ring are key sites for derivatization. The secondary amine at the 4-position can be readily alkylated or acylated. For instance, N-alkylation of 1,3-benzothiazin-4-one derivatives has been achieved using alkyl halides in the presence of a base. researchgate.net Similarly, acylation of the nitrogen in 2H-benzo[b] chemistrysteps.comorganic-chemistry.orgthiazin-3(4H)-one has been reported. researchgate.net These reactions provide a straightforward route to a variety of N-substituted 1,4-benzothiazines.

The sulfur atom in the thiazine ring can be oxidized to form the corresponding sulfoxide (B87167) and sulfone. Oxidation of sulfur in other heterocyclic systems, such as chemistrysteps.combenzothieno[3,2-b] chemistrysteps.combenzothiophene, has been shown to significantly alter the electronic and optical properties of the molecule. sid.ir Similar transformations are expected for 3-(4-methoxyphenyl)-2H-1,4-benzothiazine, offering a way to modulate its physicochemical characteristics.

Table 2: Reactions at the Heteroatoms of the Thiazine Ring

| Reaction Type | Reagents/Conditions | Product |

| N-Alkylation | Alkyl halide, base (e.g., K₂CO₃) | 4-Alkyl-3-(4-methoxyphenyl)-2H-1,4-benzothiazine |

| N-Acylation | Acyl chloride, base (e.g., pyridine) | 4-Acyl-3-(4-methoxyphenyl)-2H-1,4-benzothiazine |

| S-Oxidation | Oxidizing agent (e.g., m-CPBA) | 3-(4-methoxyphenyl)-2H-1,4-benzothiazine-1-oxide or 1,1-dioxide |

Modifications of the 2H-Position

The methylene group at the 2-position of the 2H-1,4-benzothiazine ring is activated by the adjacent sulfur and nitrogen atoms and the double bond, making it susceptible to various reactions. While direct alkylation at this position for the parent compound is not widely reported, related systems show reactivity that suggests its potential. For example, the C2-alkylation of benzofurans and benzothiophenes, which also possess an activated C2-position, has been achieved through transition metal catalysis. hw.ac.uk

Condensation reactions involving a functional group at the 2-position are also known. For instance, 2-acetyl-3-methyl-4H-1,4-benzothiazine undergoes condensation with 4-nitrobenzaldehyde (B150856) to form a Schiff base. researchgate.net This suggests that if a suitable functional group were present at the 2-position of 3-(4-methoxyphenyl)-2H-1,4-benzothiazine, it could serve as a handle for further derivatization. The Mannich reaction, which involves the aminoalkylation of an acidic proton, could also be a potential route for functionalizing the C2-position, as demonstrated with related benzothiazole (B30560) systems. mdpi.com

Transformations of the 4-Methoxyphenyl (B3050149) Substituent

The 4-methoxyphenyl group at the 3-position of the benzothiazine ring offers additional sites for chemical modification, including reactions at the methoxy (B1213986) group and substitution on the phenyl ring.

Reactions at the Methoxy Group

The methoxy group can be cleaved to yield the corresponding phenol (B47542), 3-(4-hydroxyphenyl)-2H-1,4-benzothiazine. This transformation is typically achieved using strong acids like HBr or Lewis acids such as BBr₃. The resulting phenol can then be further derivatized, for example, by alkylation or acylation of the hydroxyl group. researchgate.net The synthesis of 3-(3-hydroxy-2-methyl-4-oxopyridine-1(4H)-yl)-N′-(3-methoxy-2-nitrobenzylidene)benzohydrazide highlights a similar transformation on a different heterocyclic system. nih.gov

Substitution Reactions on the Phenyl Ring

The 4-methoxyphenyl group is highly activated towards electrophilic aromatic substitution, with the methoxy group being a strong ortho, para-directing group. byjus.comlibretexts.org Therefore, reactions such as nitration, halogenation, and Friedel-Crafts acylation would be expected to occur at the positions ortho to the methoxy group (positions 3' and 5' of the phenyl ring). The synthesis of a 2-((3-(4-methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide, which features a substituted 4-methoxyphenyl group, provides an example of the stability of this moiety during multi-step synthesis. mdpi.com

Table 3: Transformations of the 4-Methoxyphenyl Substituent

| Reaction Type | Reagents/Conditions | Expected Product |

| Methoxy Group Cleavage | HBr or BBr₃ | 3-(4-hydroxyphenyl)-2H-1,4-benzothiazine |

| Nitration of Phenyl Ring | HNO₃/H₂SO₄ | 3-(4-methoxy-3-nitrophenyl)-2H-1,4-benzothiazine |

| Halogenation of Phenyl Ring | Br₂/FeBr₃ | 3-(3-bromo-4-methoxyphenyl)-2H-1,4-benzothiazine |

Synthesis of Novel Hybrid Compounds Incorporating the 3-(4-methoxyphenyl)-2H-1,4-benzothiazine Scaffold

The 3-(4-methoxyphenyl)-2H-1,4-benzothiazine framework serves as a versatile building block for the synthesis of novel hybrid molecules. These hybrids are designed to combine the structural features of the benzothiazine core with other pharmacologically or functionally important moieties, aiming to create synergistic effects or novel applications.

One of the prominent methods for creating such hybrid structures is through cycloaddition reactions. The 1,3-dipolar cycloaddition of azomethine ylides to derivatives of the 1,4-benzothiazine core has been shown to be a powerful tool for constructing complex, multi-ring systems. For instance, the reaction of (E)-methyl/ethyl 2-(3-oxo-3,4-dihydro-2H-benzo[b] figshare.comnih.govthiazin-2-ylidene)acetate with azomethine ylides, generated in situ from isatins and α-amino acids, leads to the formation of novel dispiro-1,4-benzothiazine hybrid heterocycles. figshare.comingentaconnect.com This reaction proceeds stereoselectively and provides a pathway to spiro-pyrrolidine-oxindole systems fused to the benzothiazine nucleus. While this example starts with a 2-ylidene derivative, it highlights the potential of the 1,4-benzothiazine scaffold to participate in such transformative reactions.

Another approach to hybrid compounds involves the condensation of the 1,4-benzothiazine moiety with other heterocyclic precursors. For example, 3-aryl-2H-1,4-benzothiazines can be condensed with various aldehydes to form chromophoric systems. The reaction of 3-phenyl-2H-1,4-benzothiazine with indole-3-carboxaldehyde, for instance, yields a cyanine-type chromophore with interesting acidochromic properties. This demonstrates the potential for developing functional dyes and sensors based on the 3-aryl-1,4-benzothiazine scaffold.

Furthermore, the synthesis of 3-(4-methoxyphenyl)-2H-1,4-benzothiazin-2-one has been reported, which can serve as a key intermediate for further derivatization. cbijournal.com This was achieved by reacting sodium-2-aminothiophenate with 2-bromo-1-(4-methoxyphenyl)ethanoate, followed by oxidation. cbijournal.com This ketone can then be a handle for creating various hybrid molecules.

The following table summarizes examples of synthetic strategies used to create hybrid compounds based on the 1,4-benzothiazine scaffold.

| Starting Material (Benzothiazine Derivative) | Reagent(s) | Type of Hybrid Compound | Reference |

| (E)-methyl/ethyl 2-(3-oxo-3,4-dihydro-2H-benzo[b] figshare.comnih.govthiazin-2-ylidene)acetate | Isatins, α-amino acids | Dispiro-1,4-benzothiazine-pyrrolidine-oxindole | figshare.comingentaconnect.com |

| 3-Phenyl-2H-1,4-benzothiazine | Indole-3-carboxaldehyde | Cyanine-type chromophore | |

| Sodium-2-aminothiophenate and 2-bromo-1-(4-methoxyphenyl)ethanoate | m-Chloroperbenzoic acid (m-CPBA) | 3-(4-methoxyphenyl)-2H-1,4-benzothiazin-2-one | cbijournal.com |

Stereochemical Aspects of Chemical Transformations

The stereochemistry of reactions involving the 3-(4-methoxyphenyl)-2H-1,4-benzothiazine scaffold is a critical aspect, particularly in the context of developing chiral molecules with specific biological activities. The creation of new stereocenters during derivatization can be achieved with varying degrees of control, depending on the reaction conditions and substrates.

A significant area where stereochemistry plays a crucial role is in cycloaddition reactions. The 1,3-dipolar cycloaddition reactions to form dispiro-1,4-benzothiazine hybrids have been reported to be stereoselective. figshare.comingentaconnect.com The reaction of an azomethine ylide with a 2-ylidene-1,4-benzothiazine derivative results in the formation of a single diastereomer of the spiro-pyrrolidine product. This stereochemical outcome is dictated by the trajectory of the dipole approaching the dipolarophile. Computational studies on related systems, such as the 1,3-dipolar cycloaddition of azomethine ylides with (E)-2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitriles, have shown that the reaction proceeds via an asynchronous one-step mechanism, with the diastereoselectivity being dependent on the substitution pattern of the aryl group on the dipolarophile. nih.gov These studies highlight that both exo- and endo-cycloadducts can be formed, and their ratio is influenced by electronic and steric factors. nih.gov

The regioselectivity of the initial synthesis of the 1,4-benzothiazine ring itself is another important stereochemical consideration. The reaction of 2-aminothiophenol (B119425) with α,β-unsaturated carbonyl compounds or α-halo ketones is generally regioselective. For instance, the synthesis of 3-aryl-2H-benzo[b] figshare.comnih.govthiazines from 2-aminothiophenols and 2-bromo-1-phenylethanones proceeds via a specific pathway where the sulfur atom of the 2-aminothiophenol acts as the initial nucleophile, attacking the α-carbon of the ketone. nih.gov This is followed by intramolecular condensation to form the thiazine ring.

The following table outlines key stereochemical aspects observed in reactions involving the 1,4-benzothiazine scaffold.

| Reaction Type | Key Stereochemical Aspect | Influencing Factors | Reference |

| 1,3-Dipolar Cycloaddition | Stereoselective formation of dispiro compounds | Approach of the dipole (exo/endo), electronic and steric effects of substituents | figshare.comingentaconnect.comnih.gov |

| Ring Formation | Regioselective synthesis | Nucleophilicity of sulfur vs. nitrogen in 2-aminothiophenol, reaction mechanism | nih.gov |

| Isomerization | Isomerization to more stable products | Acid catalysis | nih.gov |

Future Research Directions for 3 4 Methoxyphenyl 2h 1,4 Benzothiazine

Development of Sustainable and Atom-Economical Synthetic Methods

Future synthetic research on 3-(4-methoxyphenyl)-2H-1,4-benzothiazine will increasingly prioritize green chemistry principles to minimize environmental impact and enhance efficiency. eurekaselect.comnih.gov This involves a shift away from hazardous solvents, expensive catalysts, and multi-step procedures that generate significant waste. cuestionesdefisioterapia.com

Key areas of focus will include:

Multicomponent Reactions (MCRs): MCRs are inherently atom-economical and step-efficient, reducing waste by incorporating multiple starting materials into the final product in a single operation. researchgate.net Future work could develop a one-pot synthesis of 3-(4-methoxyphenyl)-2H-1,4-benzothiazine by reacting 2-aminothiophenol (B119425), a suitable precursor for the 4-methoxyphenyl (B3050149) moiety (such as 4-methoxybenzaldehyde (B44291) or a related α-halo ketone), and a third component under optimized conditions.